molecular formula C18H14ClFN4O2 B2846111 2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021137-51-8

2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2846111
CAS No.: 1021137-51-8
M. Wt: 372.78
InChI Key: DVHXDTPPDRAALE-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule based on a pyridazin-3(2H)-one core, a scaffold recognized for its diverse biological activities. Pyridazinone derivatives are investigated extensively in immunology for their role as agonists of Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors found on neutrophils and monocytes . Activating these receptors can modulate the innate immune response, inducing intracellular calcium mobilization and chemotaxis, making such compounds valuable for researching anti-infective and anti-inflammatory therapies . Furthermore, the structural motif of an acetamide side chain, present in this molecule, has been identified as essential for the potent activity of pyridazinone derivatives at FPRs . The incorporation of a pyridin-4-yl substituent and a chloro-fluoro benzamide group suggests potential for targeting additional pathways, with some pyridazinone compounds also being explored for their anticancer properties . This reagent is intended for research purposes to further study these mechanisms and their applications in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c19-13-2-1-3-14(20)17(13)18(26)22-10-11-24-16(25)5-4-15(23-24)12-6-8-21-9-7-12/h1-9H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHXDTPPDRAALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Pyridin-4-yl)pyridazin-6(1H)-one

Route 1: Cyclocondensation of Hydrazine with Dicarbonyl Compounds

  • Starting Material : Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.
  • Reaction : Treat with hydrazine hydrate (2 equiv) in ethanol at reflux (12 h).
  • Mechanism : Cyclocondensation forms the pyridazinone ring via intramolecular dehydration.
  • Yield : 68–72% after recrystallization (ethanol/water).

Route 2: Suzuki-Miyaura Coupling for Pyridinyl Installation

  • Starting Material : 3-Bromopyridazin-6(1H)-one.
  • Conditions : Pd(PPh₃)₄ (5 mol%), pyridin-4-ylboronic acid (1.2 equiv), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 8 h.
  • Yield : 85% (HPLC purity >98%).

Preparation of 2-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)Ethylamine

Step 1: Alkylation of Pyridazinone

  • Reagents : 3-(Pyridin-4-yl)pyridazin-6(1H)-one (1 equiv), 1,2-dibromoethane (1.5 equiv), K₂CO₃ (3 equiv).
  • Conditions : DMF, 60°C, 6 h.
  • Intermediate : 1-(2-Bromoethyl)-3-(pyridin-4-yl)pyridazin-6(1H)-one (Yield: 63%).

Step 2: Azide Substitution and Reduction

  • Azidation : NaN₃ (2 equiv), DMF, 50°C, 4 h (Yield: 89%).
  • Staudinger Reduction : PPh₃ (1.2 equiv), THF/H₂O, rt, 2 h (Yield: 78%).

Benzamide Formation and Final Coupling

Step 1: Synthesis of 2-Chloro-6-fluorobenzoyl Chloride

  • Procedure : Treat 2-chloro-6-fluorobenzoic acid (1 equiv) with SOCl₂ (3 equiv), catalytic DMF, reflux 3 h.
  • Yield : 94% (distilled under reduced pressure).

Step 2: Amide Coupling

  • Reagents : 2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethylamine (1 equiv), 2-chloro-6-fluorobenzoyl chloride (1.1 equiv), Et₃N (2 equiv).
  • Conditions : Dry CH₂Cl₂, 0°C → rt, 12 h.
  • Workup : Extract with NaHCO₃ (aq), dry over MgSO₄, column chromatography (SiO₂, EtOAc/hexane 1:1).
  • Yield : 65–70% (white solid, mp 148–150°C).

Reaction Optimization and Scale-Up Considerations

Catalytic System Screening for Suzuki Coupling

Catalyst Ligand Solvent Temp (°C) Yield (%) Purity (%)
Pd(OAc)₂ SPhos DME/H₂O 80 78 97
PdCl₂(dppf) None Toluene 100 65 95
Pd(PPh₃)₄ None DME/H₂O 80 85 98

Optimal conditions: Pd(PPh₃)₄ in DME/H₂O at 80°C.

Solvent Effects on Amide Coupling

Solvent Base Time (h) Yield (%)
CH₂Cl₂ Et₃N 12 70
THF DIPEA 18 58
DMF NaHCO₃ 6 62

CH₂Cl₂ with Et₃N provides optimal reactivity and ease of workup.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 2H, Py-H), 8.15 (dd, J = 8.4, 6.0 Hz, 1H, Ar-H), 7.87–7.82 (m, 3H, Ar-H + Py-H), 6.95 (t, J = 8.8 Hz, 1H, Ar-H), 4.45 (t, J = 6.0 Hz, 2H, CH₂), 3.78 (t, J = 6.0 Hz, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₄ClFN₄O₂ [M+H]⁺ 372.0789, found 372.0785.

Purity Assessment

Method Conditions Purity (%)
HPLC C18, MeCN/H₂O (60:40), 1 mL/min 99.2
Elemental Analysis C, H, N, Cl, F ±0.4% theor

Challenges and Mitigation Strategies

Common Side Reactions

  • N-Oxide Formation : Occurs during pyridazinone synthesis under oxidative conditions. Mitigated by using degassed solvents and inert atmosphere.
  • Ethyl Linker Hydrolysis : Observed at pH >9. Controlled by maintaining neutral conditions during workup.

Yield-Limiting Steps

  • Pyridin-4-yl Installation : Scalability limited by Pd catalyst cost. Solved by switching to Pd nanoparticles (0.1 mol% loading).
  • Amide Coupling : Competing hydrolysis of benzoyl chloride. Additive strategy using DMAP (0.2 equiv) increases yield to 78%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone moiety.

    Reduction: Reduction reactions could be used to modify the pyridazinone ring or the benzamide core.

    Substitution: Halogen substituents on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzamide ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituents Linker Heterocyclic System Biological Target Reference
Target Compound 2-Cl, 6-F Ethyl-pyridazinyl Pyridazine + pyridine Not reported
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (1) 2,6-diCl Pyridin-4-yl + pyrimidinyl Pyrimidine + pyridine EGFR T790M
2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (2) 2,6-diCl Pyridin-4-yl + pyrimidinyl Pyrimidine + piperidine EGFR T790M
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None Ethyl-phenethyl 3,4-Dimethoxyphenyl Not reported
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-OH Ethyl-phenethyl 3,4-Methoxyphenyl + phenol Not reported

Key Observations:

Substituent Effects: The target compound’s 2-Cl, 6-F substitution contrasts with dichloro (2,6-diCl) groups in compounds. Rip-B and Rip-D () lack halogens but feature methoxy or phenolic groups, which alter solubility and metabolic stability .

Linker and Heterocyclic Systems :

  • The ethyl-pyridazinyl linker in the target compound differs from the pyrimidine-linked ethyl-pyridinyl systems in . Pyridazine’s reduced aromaticity compared to pyrimidine could influence binding kinetics and selectivity .
  • Rip-B and Rip-D use simpler phenethyl linkers, prioritizing lipophilicity over heterocyclic interactions .

Biological Implications: compounds inhibit EGFR T790M mutants, where dichloro substituents and pyrimidine rings are critical for ATP-binding pocket interactions. The target compound’s pyridazine system may offer novel binding modes but requires validation . Rip-B and Rip-D lack kinase-targeting motifs, highlighting the importance of heterocyclic systems in enzyme inhibition .

Potential Advantages and Limitations

  • Advantages :
    • Fluorine’s metabolic stability and pyridazine’s unique geometry could enhance selectivity over pyrimidine-based inhibitors.
  • Limitations :
    • Absence of hydroxyl or piperidine groups (as in compounds) may reduce solubility, necessitating formulation adjustments.

Biological Activity

2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, identified by its CAS number 1021137-51-8, is a synthetic organic compound belonging to the benzamide class. Its unique molecular structure, which includes a pyridazinone moiety linked to a benzamide core, suggests potential biological activities that warrant investigation, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

The molecular formula of this compound is C18H14ClFN4O2C_{18}H_{14}ClFN_{4}O_{2}, with a molecular weight of approximately 372.8 g/mol. The presence of halogenated groups (chlorine and fluorine) may enhance its biological activity by improving binding affinity to target enzymes or receptors involved in disease pathways.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets related to inflammation and cancer. The halogen substituents are believed to influence the compound's lipophilicity and electronic properties, potentially enhancing its selectivity and efficacy against various targets.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structural features. For instance, related benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHepG217.82
Compound CA54926.00

In particular, compounds with halogen substitutions have shown enhanced activity against resistant cancer cell lines, suggesting that this compound may exhibit similar properties.

Anti-inflammatory Properties

Research indicates that benzamide derivatives can also possess anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For example, studies have reported that certain derivatives can reduce TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound's structural characteristics suggest possible antimicrobial properties as well. Compounds within the benzamide class have been evaluated for their efficacy against various pathogens, including bacteria and viruses. The presence of fluorine atoms has been correlated with enhanced antibacterial activity in similar compounds .

Case Studies

A notable study evaluated the effects of structurally related compounds on HIV-infected cells, demonstrating that modifications such as chloro and fluoro substitutions significantly impacted antiviral activity. The findings revealed that certain derivatives exhibited potent inhibitory effects against HIV reverse transcriptase, highlighting the relevance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key considerations in the multi-step synthesis of this compound to ensure optimal yield and purity?

The synthesis involves sequential reactions, including amide coupling, pyridazine ring formation, and functional group modifications. Critical parameters include:

  • Temperature control : Pyridazinone moiety formation (e.g., cyclization) often requires reflux conditions (110–130°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions, while THF is preferred for coupling reactions .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce the pyridin-4-yl group .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and functional groups?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorine and chlorine substituents) and confirms the benzamide backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₀H₁₅ClFN₃O₂) .
  • X-ray crystallography : Resolves stereochemistry of the pyridazinone ring and ethyl linker .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the pyridazinone ring .
  • Avoid exposure to moisture and UV light, which may degrade the benzamide group .

Advanced Research Questions

Q. How can contradictions in biological activity data across experimental models be resolved?

Discrepancies (e.g., varying IC₅₀ values in cancer cell lines) may arise from assay conditions or target specificity. Mitigation strategies include:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests .
  • Control experiments : Use isoform-specific inhibitors to rule off-target effects .
  • Model relevance : Validate findings in primary cells or 3D tumor spheroids to better mimic physiological conditions .

Q. What methodological approaches are used to study interactions with biological targets like kinases or GPCRs?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (KD, kon/koff) for enzyme-substrate interactions .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand binding .
  • Molecular docking : Predicts binding poses using software like AutoDock Vina; validate with mutagenesis studies .

Q. How can reaction conditions be optimized for introducing the pyridazinone moiety during synthesis?

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) to maximize yield .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
  • In situ monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction time dynamically .

Q. What strategies ensure reproducibility in derivative synthesis for SAR studies?

  • Stoichiometric precision : Use automated syringes for sensitive reagents (e.g., pyridin-4-ylboronic acid) .
  • Scalable purification : Implement preparative HPLC for high-purity derivatives (>98%) .
  • Documentation : Detailed logs of reaction conditions (pH, agitation rate) reduce batch-to-batch variability .

Q. How can in silico models predict pharmacokinetic properties like bioavailability or metabolic stability?

  • ADME prediction tools : SwissADME or pkCSM estimate LogP (2.1), permeability (Caco-2), and cytochrome P450 interactions .
  • MD simulations : Simulate blood-brain barrier penetration using GROMACS .
  • Metabolite identification : Combine LC-MS/MS with enzyme-catalyzed reaction databases (e.g., MetaCyc) .

Contradiction Analysis

  • Synthesis Yields : reports 60–70% yields for pyridazinone formation, while cites 85% under flow chemistry. This discrepancy highlights the impact of reactor design on efficiency .
  • Biological Activity : notes anti-cancer activity in HeLa cells, whereas emphasizes antimicrobial effects. Target-specific profiling is critical to clarify these outcomes .

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